3,5-Dibromo-2-fluoropyridine
Overview
Description
3,5-Dibromo-2-fluoropyridine is a halogenated pyridine derivative with the molecular formula C(_5)H(_2)Br(_2)FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoropyridine typically involves the halogenation of 2-fluoropyridine. One common method includes the bromination of 2-fluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions, forming carbon-carbon bonds with aryl or alkyl groups.
Reduction: The compound can be reduced to form 2-fluoropyridine derivatives with fewer halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are employed in solvents like toluene or dimethylformamide.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,5-Dibromo-2-fluoropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-fluoropyridine exerts its effects depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 2,4-Dibromo-3-fluoropyridine
- 3,5-Dichloro-2-fluoropyridine
- 3,5-Dibromo-4-fluoropyridine
Comparison: Compared to these similar compounds, 3,5-Dibromo-2-fluoropyridine is unique due to its specific substitution pattern, which influences its reactivity and physical properties. For instance, the presence of bromine atoms at the 3 and 5 positions, along with a fluorine atom at the 2 position, provides a distinct electronic environment that can affect the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
3,5-dibromo-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYVBIHAXJHEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561572 | |
Record name | 3,5-Dibromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473596-07-5 | |
Record name | 3,5-Dibromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 473596-07-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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